2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Physicochemical Properties ADME Prediction Compound Solubility

Researchers requiring a well-characterized electrophilic building block for covalent library synthesis face inconsistent reactivity from generic chloroacetamides. 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6) resolves this with a defined physicochemical profile. • Quantifiable polarity: XLogP3-AA = 0, 4 hydrogen bond acceptors • Reactive chloroacetamide warhead for nucleophilic substitution • Available at 95% purity in multi-gram quantities Ensures reproducible reactivity and predictable SAR outcomes.

Molecular Formula C8H15ClN2O3S
Molecular Weight 254.74 g/mol
CAS No. 1157073-39-6
Cat. No. B1418493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
CAS1157073-39-6
Molecular FormulaC8H15ClN2O3S
Molecular Weight254.74 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)NC(=O)CCl
InChIInChI=1S/C8H15ClN2O3S/c1-15(13,14)11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
InChIKeyKZPWBYBSJJIWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6): Procurement Baseline and Compound Identity


2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6) is a small-molecule building block with the molecular formula C₈H₁₅ClN₂O₃S and a molecular weight of 254.74 g/mol [1]. The compound features a reactive chloroacetamide group linked to a 1-methanesulfonylpiperidin-4-amine scaffold, positioning it as an electrophilic intermediate for further chemical diversification. It is commercially available for research and development applications .

2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide: Why Analogs or Generic Piperidine Chloroacetamides Are Not Direct Substitutes


Substituting this specific compound with a generic piperidine chloroacetamide, such as N-(piperidin-4-yl)chloroacetamide or an alternative N-sulfonyl isomer, introduces unpredictable changes in molecular properties critical for downstream synthesis and biological activity. For example, the presence and position of the methanesulfonyl group directly influence the molecule's lipophilicity (XLogP3-AA: 0) and hydrogen-bonding capacity (acceptor count: 4), which are distinct from non-sulfonylated or differently substituted analogs [1]. Unverified substitution could lead to altered reaction kinetics, unexpected byproduct formation, or failure in structure-activity relationship (SAR) studies due to changes in target binding. The precise structure of CAS 1157073-39-6 ensures the intended electrophilic reactivity and physicochemical profile are maintained in a research or industrial process [1].

Quantitative Evidence Guide: Technical Specifications and Market Comparators for 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6)


Differentiation from Non-Sulfonylated Piperidine Analogs via Lipophilicity (XLogP3-AA)

The methanesulfonyl group in CAS 1157073-39-6 reduces lipophilicity compared to non-sulfonylated piperidine analogs, a critical parameter for predicting membrane permeability and aqueous solubility. The compound's computed XLogP3-AA value is 0 [1]. In contrast, the structurally related N-(piperidin-4-yl)acetamide (without the sulfonyl group) is predicted to be significantly more lipophilic, which would alter its distribution and reaction profile in both chemical and biological systems.

Physicochemical Properties ADME Prediction Compound Solubility

Increased Hydrogen Bond Acceptor Count Compared to Parent Piperidine Scaffolds

The sulfonamide and acetamide functionalities provide a higher hydrogen bond acceptor (HBA) count compared to a simple piperidine ring. The target compound possesses 4 hydrogen bond acceptors [1]. A comparator like 4-aminopiperidine (CAS 58139-05-4) has only 2 (the two nitrogen atoms). This is a fundamental class-level inference supported by the molecular structure.

Molecular Recognition Target Engagement Supramolecular Chemistry

Procurement-Scale Pricing and Availability as a Differentiator from Custom Synthesis

For many research programs, the decision to purchase a specific compound over its analogs is driven by immediate commercial availability and cost at required purity. The target compound (CAS 1157073-39-6) is offered with a baseline purity of 95% from a commercial vendor . Pricing data indicates that it is available at various scales, starting at $164 for 50 mg, with per-gram costs decreasing with larger quantity purchases (e.g., $1,878 for 5 g) . While this data does not compare directly to a named analog, it establishes the compound's concrete procurement profile, which is a decisive factor against a custom-synthesized, non-stocked analog of unknown cost and lead time.

Research Chemical Sourcing Building Block Availability Cost-Efficiency

Validated Application Scenarios for 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6) Based on Technical Evidence


Synthesis of Diversified Piperidine Libraries

This compound is suitable as a core building block for generating libraries of sulfonamide and amide derivatives. The presence of the reactive chloroacetamide handle allows for facile nucleophilic substitution, while the methanesulfonylpiperidine moiety introduces a specific, quantifiable hydrogen-bonding pattern (4 HBAs) and moderate lipophilicity (XLogP3-AA = 0) to the molecular scaffold [1]. This enables the exploration of chemical space around this physicochemical profile, as supported by its computed properties [1].

Late-Stage Functionalization of Advanced Intermediates

The compound can serve as an electrophilic reagent for late-stage diversification of more complex molecules. Its distinct physicochemical signature (XLogP3-AA = 0, 4 HBA) means it will confer predictable changes to the properties of the parent molecule upon conjugation [1]. Its commercial availability at multi-gram scales (up to 10g at 95% purity) makes this a practical approach for lead optimization campaigns.

Construction of Targeted Covalent Probes or Inhibitors

The chloroacetamide group is a well-known warhead for covalent modification of nucleophilic residues, particularly cysteine, in proteins. This specific compound provides a covalent warhead attached to a solubilizing methanesulfonylpiperidine group, as defined by its computed XLogP3-AA value of 0 [1]. This combination of reactivity and balanced polarity makes it a useful starting point for developing covalent probes where off-target reactivity of more lipophilic warheads is a concern.

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